Trans-Abacavir Dihydrochloride is a chemical compound that serves as an important medication in the treatment of HIV/AIDS. It is a derivative of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) that is crucial in the management of HIV infection. Trans-Abacavir Dihydrochloride is primarily used in combination with other antiretroviral agents to enhance therapeutic efficacy and reduce viral load in patients.
Trans-Abacavir Dihydrochloride is classified under the category of antiviral medications, specifically as a nucleoside analog. Its chemical structure allows it to mimic natural nucleosides, thereby interfering with viral replication processes. The compound can be synthesized through various chemical methods that ensure its purity and efficacy for pharmaceutical use.
The synthesis of trans-Abacavir Dihydrochloride involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the synthetic pathway chosen.
The molecular formula for trans-Abacavir Dihydrochloride is .
Trans-Abacavir Dihydrochloride participates in various chemical reactions pertinent to its function as an antiviral agent:
These reactions underscore the drug's mechanism of action at the molecular level.
The mechanism by which trans-Abacavir Dihydrochloride exerts its antiviral effects involves:
This dual action is crucial for effective HIV treatment regimens.
Relevant data analyses confirm these properties align with pharmaceutical standards for effective drug formulation.
Trans-Abacavir Dihydrochloride is primarily used in:
Its role in ART has made it a vital component in managing HIV/AIDS globally, contributing significantly to improved patient outcomes.
trans-Abacavir Dihydrochloride (Chemical Abstracts Service registry 267668-71-3) possesses the molecular formula C₁₄H₁₈N₆O·2HCl and a molecular weight of 359.25 g/mol. The defining structural feature is the trans orientation of functional groups across the cyclopentene ring, specifically the (1R,4R) absolute configuration at the chiral centers. This spatial arrangement contrasts starkly with the therapeutic (1S,4S)-abacavir sulfate (Ziagen®), which exhibits a cis configuration that optimally fits the HIV reverse transcriptase active site [1] [10].
The compound exists as a pale yellow to pale orange solid with a melting point exceeding 144°C. Its chemical nomenclature is systematically defined as (1R,4R)-rel-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol dihydrochloride. Key spectral identifiers include:
Property | Specification |
---|---|
CAS Number | 267668-71-3 |
Molecular Formula | C₁₄H₁₈N₆O·2HCl |
Molecular Weight | 359.25 g/mol |
Configuration | (1R,4R)-trans isomer |
Purity Specifications | >95% (HPLC) |
Storage Conditions | +4°C |
Synthetic routes typically involve nucleophilic displacement of a 6-chloro intermediate by cyclopropylamine, followed by dihydrochloride salt formation. Critical process parameters include:
Parameter | Ethanol-HCl Process | Isopropanol-HBr Process |
---|---|---|
Solvent | Ethanol | Isopropanol |
Amine Reagent | Cyclopropylamine | Cyclopropylamine |
Acid Source | 35.5% Ethanol HCl | 25% Isopropanol HBr |
Reaction Time | 4-6 hours | 5-7 hours |
Reported Yield | 91.4% | 90.1% |
Abacavir emerged from rational drug design efforts in the late 1980s, with Robert Vince and colleagues pioneering the synthesis of carbocyclic nucleoside analogues. The therapeutic cis-isomer (abacavir sulfate) received FDA approval in 1998 as the fifteenth antiretroviral agent, marking a significant expansion of NRTI options during the HAART (highly active antiretroviral therapy) era. Its development timeline illustrates accelerated pharmaceutical progression:
The identification of trans-Abacavir Dihydrochloride as a stereoisomeric impurity occurred during process development of abacavir synthesis. Early analytical studies revealed that even minor trans-isomer contamination (>0.5%) could complicate regulatory submissions, driving the implementation of chiral separation technologies. This compound subsequently became:
Year | Therapeutic Milestone | Role of trans-Isomer Characterization |
---|---|---|
1996 | Lamivudine approval | Stereochemical purity requirements established |
1998 | Abacavir monotherapy approval | trans-Isomer identified as process-related impurity |
2000 | Trizivir® (ABC/ZDV/3TC) introduction | Regulatory impurity limits enforced |
2013 | Triumeq® (ABC/DTG/3TC) development | Chiral HPLC methods validated for QC release |
In pharmaceutical quality systems, trans-Abacavir Dihydrochloride is formally designated as "Abacavir USP Impurity C" and "Abacavir EP Impurity B". Regulatory specifications typically mandate its control below 0.15% in active pharmaceutical ingredients (APIs), necessitating advanced chiral separation methods for detection. Primary sources in manufacturing include:
Analytical monitoring employs reversed-phase HPLC with UV detection (λ=210 nm) and chiral stationary phases capable of baseline resolution of cis/trans isomers. The compound's physicochemical properties relevant to impurity control include:
Although not a significant in vivo metabolite, studies detect trace trans-isomer formation (<0.01% of administered dose) in hepatic microsome incubations, suggesting potential involvement of non-specific oxidoreductases. This metabolic insignificance contrasts sharply with its importance in stability testing, where accelerated stability studies (40°C/75% RH) demonstrate:
Table 4: Regulatory Status in Pharmacopeial Standards
Pharmacopeia | Designation | Acceptance Limit | Detection Method |
---|---|---|---|
USP 44-NF 39 | "Descyclopropyl abacavir" | NMT 0.15% | HPLC (L7 column) |
European Pharmacopoeia 10.0 | "Abacavir EP Impurity B" | NMT 0.10% | Chiral HPLC |
ICH Q3B Guidelines | Identified Impurity | Reporting threshold 0.05% | Validated chiral method |
Table 5: Compounds Referenced
Compound Name | CAS Number |
---|---|
trans-Abacavir Dihydrochloride | 267668-71-3 |
Abacavir Sulfate (Ziagen®) | 188062-50-2 |
Abacavir Carboxylate Metabolite | 384380-52-3 |
Abacavir 5'-Glucuronide | 384329-76-4 |
Abacavir EP Impurity C | 124752-25-6 |
Abacavir EP Impurity E | 208762-35-0 |
Cyclopentyldiaminopurine Intermediate | 120503-69-7 |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3